molecular formula C15H16F2N2O2S B2726703 4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine CAS No. 862661-63-0

4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine

Cat. No.: B2726703
CAS No.: 862661-63-0
M. Wt: 326.36
InChI Key: RCKNCGUUDLKNPH-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of difluoromethyl, dimethylphenyl, and ethylsulfonyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under basic conditions.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via a Friedel-Crafts alkylation reaction using 3,4-dimethylbenzene and a suitable catalyst.

    Incorporation of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through a sulfonation reaction using ethylsulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-6-(3,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine
  • 4-(Difluoromethyl)-6-(2,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine
  • 4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine

Uniqueness

4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the difluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethylphenyl)-2-ethylsulfonylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O2S/c1-4-22(20,21)15-18-12(8-13(19-15)14(16)17)11-6-5-9(2)10(3)7-11/h5-8,14H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKNCGUUDLKNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)F)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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